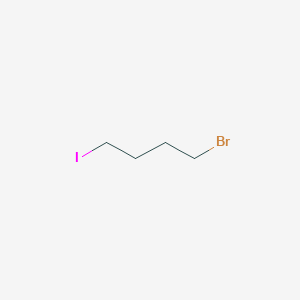

1-Bromo-4-iodobutane

Description

BenchChem offers high-quality 1-Bromo-4-iodobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-iodobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrI/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKIYVSAPHPZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337740 | |

| Record name | 1-Bromo-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89044-65-5 | |

| Record name | 1-Bromo-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-iodobutane

CAS Number: 89044-65-5

This technical guide provides a comprehensive overview of 1-Bromo-4-iodobutane, a versatile bifunctional alkyl halide used in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's properties, synthesis, and reactivity, with a focus on experimental procedures and mechanistic pathways.

Physicochemical and Spectroscopic Data

1-Bromo-4-iodobutane is a valuable building block in organic chemistry, allowing for selective reactions at either the bromo or iodo-substituted carbon. The significant difference in the reactivity of the C-I and C-Br bonds enables sequential functionalization.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-Bromo-4-iodobutane.

| Property | Value | Source |

| CAS Number | 89044-65-5 | [1][2] |

| Molecular Formula | C₄H₈BrI | [1] |

| Molecular Weight | 262.91 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Not explicitly available; estimated to be higher than 1-iodobutane (130-131 °C) and 1,4-dibromobutane (194-200 °C) | [3][4][5] |

| Melting Point | Not explicitly available; expected to be low, similar to related compounds like 1-iodobutane (-103 °C) | [3][4] |

| Density | Not explicitly available; estimated to be between the densities of 1-iodobutane (1.617 g/mL) and 1,4-dibromobutane | [3][4] |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, acetone, and dichloromethane |

Spectroscopic Data (Predicted)

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals, corresponding to the four methylene groups.

| Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| ~ 3.4 - 3.6 | Triplet | 2H | -CH₂-Br |

| ~ 3.2 - 3.4 | Triplet | 2H | -CH₂-I |

| ~ 1.8 - 2.1 | Multiplet | 4H | -CH₂-CH₂- |

The chemical shifts are influenced by the electronegativity of the adjacent halogen, with the protons closer to the more electronegative bromine atom expected to be slightly downfield compared to those near the iodine atom.

1.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to exhibit four unique signals for the four carbon atoms in the butane chain.

| Chemical Shift (ppm, predicted) | Assignment |

| ~ 33 - 36 | -CH₂-Br |

| ~ 6 - 9 | -CH₂-I |

| ~ 30 - 33 | -CH₂- (adjacent to -CH₂Br) |

| ~ 35 - 38 | -CH₂- (adjacent to -CH₂I) |

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the C-H and C-X bonds.

| Wavenumber (cm⁻¹, predicted) | Vibration |

| 2850 - 3000 | C-H stretching |

| 1400 - 1470 | C-H bending |

| 600 - 700 | C-Br stretching |

| 500 - 600 | C-I stretching |

1.2.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

| m/z (predicted) | Fragment |

| 262/264 | [M]⁺ (Molecular ion) |

| 183 | [M-Br]⁺ |

| 135 | [M-I]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

Synthesis of 1-Bromo-4-iodobutane via Finkelstein Reaction

This protocol describes the synthesis of 1-Bromo-4-iodobutane from 1,4-dibromobutane, a common and effective method. The reaction selectively substitutes one bromine atom with iodine.

Materials:

-

1,4-Dibromobutane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.1 equivalents) in anhydrous acetone.

-

Add 1,4-dibromobutane (1.0 equivalent) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS. The precipitation of sodium bromide indicates the reaction is proceeding.

-

After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the diethyl ether by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 1-Bromo-4-iodobutane.

Nucleophilic Substitution: Synthesis of 1-Azido-4-bromobutane

This protocol details a representative nucleophilic substitution reaction using 1-Bromo-4-iodobutane to selectively form an azide at the more reactive carbon-iodine bond.

Materials:

-

1-Bromo-4-iodobutane

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Bromo-4-iodobutane (1.0 equivalent) in anhydrous DMF.

-

Add sodium azide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-azido-4-bromobutane.

-

The product can be further purified by column chromatography if necessary.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows involving 1-Bromo-4-iodobutane.

Caption: Synthesis workflow for 1-Bromo-4-iodobutane.

References

- 1. 1-Bromo-4-iodobutane | C4H8BrI | CID 544364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-broMo-4-iodobutane | 89044-65-5 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-Iodobutane 99 542-69-8 [sigmaaldrich.com]

- 5. Sciencemadness Discussion Board - Preparation of 1,4-Dibromobutane - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to 1-Bromo-4-iodobutane: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-iodobutane is a valuable hetero-dihaloalkane intermediate in organic synthesis. Its utility stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds, allowing for selective and sequential functionalization. This document provides a comprehensive overview of its chemical and physical properties, reactivity, applications in synthetic chemistry, and detailed protocols for its use.

Chemical and Physical Properties

1-Bromo-4-iodobutane is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 262.91 g/mol | [1] |

| Molecular Formula | C₄H₈BrI | [1] |

| CAS Registry Number | 89044-65-5 | [2] |

| Boiling Point | 246-248 °C | |

| Density | 2.18 g/mL (Note: This value may be approximate) | |

| Refractive Index | 1.555-1.557 | |

| IUPAC Name | 1-bromo-4-iodobutane | [1] |

Reactivity and Synthetic Applications

The primary utility of 1-bromo-4-iodobutane lies in its ability to act as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3] The carbon-iodine bond is more labile and therefore more susceptible to nucleophilic attack than the carbon-bromine bond. This differential reactivity allows for selective substitution of the iodine atom, leaving the bromine intact for subsequent transformations.

Key reactions include:

-

Nucleophilic Substitution: It readily reacts with a variety of nucleophiles such as amines, alcohols, thiols, and azide ions.[4] This is the most common application for this compound.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, it can undergo elimination to form haloalkenes.

-

Grignard Reagent Formation: The bromine end can be used to form a Grignard reagent, though careful control of conditions is required to prevent intramolecular reactions.

Below is a diagram illustrating the primary reactivity pathways of 1-bromo-4-iodobutane.

Figure 1. Key reactivity pathways of 1-bromo-4-iodobutane.

Experimental Protocols

Selective Nucleophilic Substitution: Synthesis of 1-Azido-4-bromobutane

This protocol describes a representative procedure for the selective substitution of the iodide in 1-bromo-4-iodobutane using sodium azide. The principles can be adapted for other nucleophiles.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Use with extreme caution.

Materials and Reagents:

-

1-Bromo-4-iodobutane

-

Sodium Azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-iodobutane (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to dissolve the substrate. To this solution, add sodium azide (1.2 eq).

-

Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C to increase the rate) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and wash with water.

-

Extraction: Extract the aqueous layer with diethyl ether (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 1-azido-4-bromobutane.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

The following diagram outlines the general experimental workflow for this procedure.

Figure 2. General workflow for nucleophilic substitution.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum of 1-bromo-4-iodobutane is expected to show three distinct signals.

-

A triplet at approximately 3.4 ppm corresponding to the two protons adjacent to the bromine atom (-CH₂Br).

-

A triplet at approximately 3.2 ppm corresponding to the two protons adjacent to the iodine atom (-CH₂I).

-

A multiplet at approximately 2.0-2.2 ppm corresponding to the four central protons (-CH₂CH₂-).

-

-

¹³C NMR: The carbon NMR spectrum would show four signals, one for each unique carbon atom. The carbons attached to the halogens would be the most downfield.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong C-H stretching vibrations around 2850-2960 cm⁻¹ and C-Br and C-I stretching frequencies in the fingerprint region (typically below 700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak, as well as characteristic fragmentation patterns corresponding to the loss of bromine and iodine atoms.[1]

Safety and Handling

1-Bromo-4-iodobutane is an irritant.

-

Health Hazards: Causes skin and eye irritation. May cause respiratory irritation if inhaled.

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container. It may be sensitive to light.

References

An In-depth Technical Guide to 1-Bromo-4-iodobutane: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodobutane is a valuable bifunctional alkylating agent in organic synthesis. Its structure, featuring a four-carbon chain with two different halogen atoms at the terminal positions, allows for selective and sequential reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key reactions, and a visualization of its synthetic utility.

Chemical and Physical Properties

The fundamental properties of 1-Bromo-4-iodobutane are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₄H₈BrI | [1] |

| Molecular Weight | 262.91 g/mol | [1] |

| CAS Number | 89044-65-5 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | 2.18 g/mL | |

| Boiling Point | 246-248 °C | |

| Refractive Index | 1.555-1.557 | |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-Bromo-4-iodobutane. While detailed spectra are best obtained experimentally, publicly available data provides a reference for its structural confirmation.

| Spectroscopic Technique | Key Features | Reference |

| Mass Spectrometry (GC-MS) | NIST Number: 115459. Key fragments can be observed. | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for reference. | [1] |

Reactivity and Synthetic Applications

The synthetic utility of 1-Bromo-4-iodobutane stems from the different reactivities of the iodo and bromo substituents. The carbon-iodine bond is generally more reactive towards nucleophilic substitution and metal-insertion reactions than the carbon-bromine bond. This allows for selective functionalization at the iodo-substituted carbon, leaving the bromo-substituted carbon available for subsequent transformations.

Key reactions include:

-

Nucleophilic Substitution: It readily reacts with a variety of nucleophiles, such as azides, cyanides, and alkoxides.

-

Grignard Reagent Formation: The iodo- or bromo-end can selectively form a Grignard reagent, which can then be used in carbon-carbon bond-forming reactions.

-

Cross-Coupling Reactions: It is a suitable substrate for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.

Experimental Protocols

The following are detailed methodologies for key experiments involving 1-Bromo-4-iodobutane. These protocols are based on established procedures for similar substrates and can be adapted as needed.

Synthesis of 1-Azido-4-iodobutane via Nucleophilic Substitution

This protocol describes the selective substitution of the bromo group with an azide nucleophile.

Materials:

-

1-Bromo-4-iodobutane

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 1-Bromo-4-iodobutane (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.[2]

-

Heat the reaction mixture to 60-80°C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[2]

-

After completion, cool the mixture to room temperature and carefully pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude 1-azido-4-iodobutane by vacuum distillation or column chromatography on silica gel.

Formation of a Grignard Reagent and Subsequent Reaction

This protocol details the formation of a Grignard reagent from 1-Bromo-4-iodobutane and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).

Materials:

-

1-Bromo-4-iodobutane

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl

Equipment:

-

Flame-dried round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Heat gun

Procedure:

-

Place magnesium turnings (1.1 - 1.5 equivalents) and a small iodine crystal in a flame-dried round-bottom flask under an inert atmosphere.

-

Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 1-Bromo-4-iodobutane (1.0 eq.) in anhydrous diethyl ether.

-

Add a small portion of the 1-Bromo-4-iodobutane solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining 1-Bromo-4-iodobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.

-

Cool the Grignard reagent solution to 0 °C and slowly add the electrophile (1.0 equivalent).

-

After the addition, allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl or dilute HCl.

-

Extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki coupling of 1-Bromo-4-iodobutane with an arylboronic acid. The more reactive C-I bond is expected to react preferentially.

Materials:

-

1-Bromo-4-iodobutane

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv.)

-

Palladium catalyst (e.g., PdCl₂(XPhos)₂) (2 mol%)

-

Base (e.g., Potassium phosphate, K₃PO₄) (2.0 equiv.)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Ethyl acetate

Equipment:

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add 1-Bromo-4-iodobutane (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).[3]

-

Under a positive pressure of inert gas, add the palladium catalyst (2 mol%).[3]

-

Add anhydrous 1,4-dioxane and degassed water to the flask.

-

Seal the flask and purge with inert gas for 10-15 minutes.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.[3]

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualization

The following diagram illustrates the synthetic versatility of 1-Bromo-4-iodobutane, showcasing its role as a precursor to various functionalized butane derivatives through different reaction pathways.

Caption: Synthetic pathways of 1-Bromo-4-iodobutane.

Conclusion

1-Bromo-4-iodobutane is a highly adaptable reagent in organic synthesis, primarily due to the differential reactivity of its two halogen atoms. This property allows for the selective and sequential introduction of various functional groups, making it an essential tool for constructing complex molecular architectures. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient and strategic use of this versatile building block.

References

Spectroscopic Profile of 1-Bromo-4-iodobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the bifunctional alkylating agent, 1-bromo-4-iodobutane. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

1-Bromo-4-iodobutane is a haloalkane with the chemical formula C₄H₈BrI. Its structure consists of a four-carbon butane chain with a bromine atom at one terminus and an iodine atom at the other. This dual halogenation makes it a versatile reagent in organic synthesis, particularly for the introduction of a four-carbon linker.

Spectroscopic Data

The following sections present the key spectroscopic data for 1-bromo-4-iodobutane, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimentally recorded spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and the known effects of halogen substituents on chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Bromo-4-iodobutane (Solvent: CDCl₃, Reference: TMS)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₂ -Br | ~ 3.45 | Triplet | 2H | ~ 6.7 |

| CH₂ -I | ~ 3.25 | Triplet | 2H | ~ 6.8 |

| -CH₂-CH₂ -CH₂- | ~ 2.05 | Quintet | 2H | ~ 6.7 |

| -CH₂-CH₂ -CH₂- | ~ 1.95 | Quintet | 2H | ~ 6.8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Bromo-4-iodobutane (Solvent: CDCl₃, Reference: TMS)

| Position | Chemical Shift (δ, ppm) |

| C H₂-Br | ~ 33.5 |

| C H₂-I | ~ 6.5 |

| -C H₂-CH₂-Br | ~ 32.0 |

| -C H₂-CH₂-I | ~ 30.0 |

Infrared (IR) Spectroscopy

The following IR absorption data is based on the vapor phase IR spectrum available in the PubChem database.

Table 3: Key IR Absorption Bands for 1-Bromo-4-iodobutane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 - 2850 | Strong | C-H stretching (alkane) |

| 1465 - 1440 | Medium | C-H bending (CH₂) |

| 1250 - 1200 | Medium | CH₂ wagging |

| 640 - 550 | Strong | C-Br stretching |

| 590 - 500 | Strong | C-I stretching |

Mass Spectrometry (MS)

The mass spectrometry data is derived from the Gas Chromatography-Mass Spectrometry (GC-MS) information available in the PubChem database.

Table 4: Major Mass Spectral Peaks for 1-Bromo-4-iodobutane

| m/z | Relative Intensity | Proposed Fragment |

| 262/264 | Low | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 183/185 | Medium | [M-I]⁺ |

| 135 | High | [C₄H₈Br]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-bromo-4-iodobutane (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like 1-bromo-4-iodobutane, a small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid cell. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates or the solvent is recorded separately and subtracted from the sample spectrum to yield the final absorption spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of 1-bromo-4-iodobutane in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The sample is vaporized and carried through a capillary column by an inert carrier gas (e.g., helium), where it is separated from any impurities. The eluting compound then enters the mass spectrometer's ion source, where it is ionized, commonly by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of 1-bromo-4-iodobutane.

Caption: General workflow for the spectroscopic analysis of 1-bromo-4-iodobutane.

Caption: Predicted mass spectral fragmentation pathway for 1-bromo-4-iodobutane.

Caption: Predicted ¹H and ¹³C NMR assignments for 1-bromo-4-iodobutane.

IUPAC name for 1-Bromo-4-iodobutane

An In-Depth Technical Guide to 1-Bromo-4-iodobutane

Introduction

1-Bromo-4-iodobutane is a bifunctional organohalide compound featuring both a bromine and an iodine atom attached to a four-carbon aliphatic chain.[1] Its IUPAC name is 1-bromo-4-iodobutane.[2][3] This structure makes it a highly versatile reagent and building block in organic synthesis. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for selective chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The carbon-iodine bond is weaker and iodide is a better leaving group, making the iodinated carbon the primary site for nucleophilic attack.[4]

Physicochemical Properties

A summary of the key quantitative data for 1-Bromo-4-iodobutane is presented below.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-iodobutane | [2] |

| CAS Registry Number | 89044-65-5 | [1][2] |

| Molecular Formula | C4H8BrI | [1][2] |

| Molecular Weight | 262.91 g/mol | [2][5][6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 246-248 °C | [1] |

| Density | 2.18 g/mL | [1] |

| Refractive Index | 1.555-1.557 | [1] |

Chemical Reactivity and Synthetic Applications

1-Bromo-4-iodobutane's utility stems from the differential reactivity of its two carbon-halogen bonds. It readily participates in a variety of reactions, including nucleophilic substitutions, eliminations, and organometallic coupling reactions.[1][7]

Nucleophilic Substitution Reactions

The primary application of 1-bromo-4-iodobutane is in nucleophilic substitution, where the iodide is preferentially displaced. This allows for the sequential introduction of two different functional groups.

-

Reaction with Amines, Alcohols, Thiols, and Cyanides: It reacts with a wide range of nucleophiles to form corresponding alkylated products.[1]

-

Reaction with Azides: Treatment with sodium azide in DMF yields 1-azido-4-iodobutane, a precursor for compounds like 1,4-diaminobutane.[1]

-

Reaction with Alkoxides: Reaction with sodium methoxide in methanol produces 1-methoxy-4-iodobutane.[1]

The general workflow for a selective nucleophilic substitution is depicted below.

Caption: Selective sequential nucleophilic substitution pathway for 1-Bromo-4-iodobutane.

Elimination Reactions

Under strong basic conditions, such as with potassium tert-butoxide, 1-bromo-4-iodobutane can undergo elimination reactions to form alkenes.[1][7] For instance, reaction with potassium tert-butoxide in DMF can yield 1-iodo-4-methylbutene.[1]

Organometallic and Coupling Reactions

1-Bromo-4-iodobutane is a substrate for various carbon-carbon bond-forming reactions.

-

Grignard & Organolithium Reagents: It can react with organometallic reagents like phenylmagnesium bromide or butyllithium to form alkylated products.[1] For example, reaction with phenylmagnesium bromide in THF gives 4-phenylbutylmagnesium bromide.[1]

-

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.[1]

Experimental Protocols

The following is a representative, generalized protocol for a nucleophilic substitution reaction using 1-bromo-4-iodobutane. Researchers should adapt this procedure based on the specific nucleophile and desired scale.

Objective: Synthesis of a 4-bromobutyl-substituted compound via selective nucleophilic attack.

Materials:

-

1-Bromo-4-iodobutane

-

Nucleophile (e.g., sodium azide, sodium methoxide)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Methanol)

-

Stirring apparatus and inert atmosphere setup (e.g., Nitrogen or Argon)

-

Reaction vessel and condenser

-

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Setup: A dry reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with the chosen anhydrous solvent.

-

Reagents: The nucleophile (e.g., 1.1 equivalents of sodium azide) is dissolved or suspended in the solvent.

-

Addition: 1-Bromo-4-iodobutane (1.0 equivalent) is added to the stirred solution/suspension at a controlled temperature (e.g., room temperature or 0 °C).

-

Reaction: The reaction mixture is stirred at a specific temperature (e.g., room temperature or heated to 60°C) for a designated period (e.g., 2-24 hours), while being monitored by an appropriate technique like Thin Layer Chromatography (TLC).[1]

-

Workup: Upon completion, the reaction is quenched (e.g., with water) and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed (e.g., with brine), dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by column chromatography, to yield the desired 1-substituted-4-bromobutane derivative.

Caption: General experimental workflow for nucleophilic substitution of 1-Bromo-4-iodobutane.

Safety and Handling

1-Bromo-4-iodobutane should be handled with care in a well-ventilated area or fume hood, following standard laboratory safety practices.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or a face shield, and a lab coat.[9][10]

-

Hazards: The compound may cause skin and serious eye irritation.[9] It may also cause respiratory irritation.[9][10] Inhalation of vapors should be avoided.[8][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[8][9]

-

First Aid:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Inhalation: Move the person into fresh air. If breathing stops, give artificial respiration.[8][9]

-

Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[8]

-

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Bromo-4-iodobutane | C4H8BrI | CID 544364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. brainly.com [brainly.com]

- 5. 1-Bromo-4-iodobutane 89044-65-5 [mingyuanchemical.com]

- 6. 1-broMo-4-iodobutane | 89044-65-5 [chemicalbook.com]

- 7. 1-Bromo-4-iodobutane | 89044-65-5 | Benchchem [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sodiumiodide.net [sodiumiodide.net]

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 1-Bromo-4-iodobutane, a bifunctional alkyl halide utilized in a variety of organic synthesis applications. Understanding the stability profile of this reagent is critical for ensuring reaction reproducibility, minimizing impurity formation, and maintaining safe laboratory practices. This document details the intrinsic chemical liabilities of 1-Bromo-4-iodobutane, recommended storage conditions, potential degradation pathways, and experimental protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Bromo-4-iodobutane is presented in Table 1. These properties are essential for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C4H8BrI | [1][2] |

| Molecular Weight | 262.91 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | Not explicitly stated for 1-Bromo-4-iodobutane, but for analogous compounds like 1-iodobutane, it is 130-131 °C. | |

| Solubility | Insoluble in water; soluble in common organic solvents. | [3] |

Stability Profile

1-Bromo-4-iodobutane is a reactive molecule susceptible to degradation under various conditions. The primary factors influencing its stability are the presence of nucleophiles, bases, light, and elevated temperatures. The differential reactivity of the carbon-iodine and carbon-bromine bonds is a key aspect of its chemistry. The carbon-iodine bond is weaker and more polarized than the carbon-bromine bond, making the iodinated carbon more susceptible to nucleophilic attack.[4] Consequently, the primary degradation pathways involve the displacement of the iodide ion.

Degradation Pathways

The principal degradation pathways for 1-Bromo-4-iodobutane are nucleophilic substitution (SN2) and elimination (E2) reactions.

-

Nucleophilic Substitution (SN2): In the presence of nucleophiles (e.g., water, alcohols, amines), 1-Bromo-4-iodobutane can undergo SN2 reactions. The reaction predominantly occurs at the carbon bearing the iodine atom due to iodide being a better leaving group than bromide.[4] Hydrolysis, a common example, leads to the formation of 4-bromobutan-1-ol.

-

Elimination (E2): Strong, sterically hindered bases can promote E2 elimination reactions, leading to the formation of unsaturated byproducts. The abstraction of a proton from the carbon adjacent to the halogen results in the formation of a double bond.

-

Photolytic Decomposition: Iodoalkanes are known to be sensitive to light.[5] Upon exposure to UV radiation, the carbon-iodine bond can undergo homolytic cleavage to generate radical intermediates.[5] These radicals can then participate in a variety of subsequent reactions, leading to complex degradation product mixtures.

The following diagram illustrates the primary degradation pathways for 1-Bromo-4-iodobutane.

Recommended Storage and Handling

To ensure the long-term stability and purity of 1-Bromo-4-iodobutane, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale | Reference |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Reduces the rate of all chemical degradation pathways. | [6] |

| Light | Store in an amber glass bottle or other light-resistant container. | Protects against photolytic decomposition. | [6] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can participate in degradation reactions. | [7] |

| Container | Use the original supplier's amber glass bottle with a PTFE-lined cap. Ensure the seal is intact. | Provides protection from light and prevents contamination. | [6] |

| Chemical Segregation | Store separately from strong bases, strong oxidizing agents, and reactive metals. | Prevents accidental contact and potentially violent reactions. | [6] |

Experimental Protocols for Stability Assessment

The stability of 1-Bromo-4-iodobutane can be assessed through a combination of real-time and accelerated stability studies. The following are representative protocols that can be adapted for this purpose.

Protocol for Accelerated Stability Study

This protocol describes a general approach for an accelerated stability study to predict the long-term stability of 1-Bromo-4-iodobutane.

Objective: To evaluate the stability of 1-Bromo-4-iodobutane under elevated temperature and light conditions.

Materials:

-

1-Bromo-4-iodobutane (high purity)

-

Amber glass vials with PTFE-lined caps

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber with a calibrated light source (ICH Q1B compliant)[8][9]

-

GC-MS or HPLC-UV system for analysis

-

Appropriate solvents for sample preparation

Procedure:

-

Initial Analysis (Time Zero):

-

Analyze a sample of the 1-Bromo-4-iodobutane lot to establish its initial purity and impurity profile using a validated analytical method (e.g., GC-MS).[10]

-

-

Sample Preparation:

-

Aliquot the 1-Bromo-4-iodobutane into several amber glass vials.

-

Tightly seal the vials with PTFE-lined caps.

-

-

Storage Conditions:

-

Thermal Stability: Place vials in stability chambers at various elevated temperatures (e.g., 40°C, 60°C). Include a control set stored at the recommended temperature (2-8°C).

-

Photostability: Expose a set of vials in a photostability chamber to a controlled light source as per ICH Q1B guidelines.[8][9] Wrap a set of control vials in aluminum foil and place them in the same chamber to serve as dark controls.

-

-

Time Points:

-

Withdraw samples from each storage condition at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

-

-

Analysis:

-

At each time point, analyze the samples by GC-MS or HPLC-UV to determine the purity of 1-Bromo-4-iodobutane and quantify any degradation products.

-

-

Data Analysis:

-

Plot the concentration of 1-Bromo-4-iodobutane as a function of time for each condition.

-

Determine the degradation rate constant at each temperature using appropriate kinetic models.

-

Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf-life.[11]

-

The following diagram outlines the general workflow for a stability study.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for monitoring the stability of 1-Bromo-4-iodobutane and identifying its degradation products.[2]

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column suitable for separating halogenated compounds (e.g., DB-5ms or equivalent).

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

Sample Preparation:

-

Accurately weigh a sample of 1-Bromo-4-iodobutane and dissolve it in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.

Data Analysis:

-

Identify the peak for 1-Bromo-4-iodobutane based on its retention time and mass spectrum.

-

Identify and quantify any degradation products by comparing their mass spectra to library data and using appropriate calibration standards.

Conclusion

1-Bromo-4-iodobutane is a valuable but reactive synthetic intermediate. Its stability is primarily influenced by its susceptibility to nucleophilic attack at the carbon-iodine bond, as well as by exposure to light and elevated temperatures. Adherence to proper storage and handling procedures, including refrigeration, protection from light, and use of an inert atmosphere, is crucial for maintaining its purity and ensuring reliable experimental outcomes. The implementation of systematic stability studies, utilizing analytical techniques such as GC-MS, is recommended to establish a definitive shelf-life and to understand the degradation profile of 1-Bromo-4-iodobutane under specific laboratory or process conditions.

References

- 1. 1-Bromo-4-iodobutane 89044-65-5 [mingyuanchemical.com]

- 2. 1-Bromo-4-iodobutane | C4H8BrI | CID 544364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 5. Cryogenic photolysis studies. Part 1.—Iodoalkanes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rdlaboratories.com [rdlaboratories.com]

- 9. database.ich.org [database.ich.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. books.rsc.org [books.rsc.org]

Selective reactivity of C-I vs C-Br bond in 1-Bromo-4-iodobutane

An In-depth Technical Guide to the Selective Reactivity of the C-I vs C-Br Bond in 1-Bromo-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 1-bromo-4-iodobutane. This bifunctional alkyl halide is a valuable building block in organic synthesis, allowing for sequential and site-selective functionalization. Understanding the principles governing its reactivity is crucial for designing efficient synthetic routes in pharmaceutical and materials science research.

Core Principles of Reactivity

The selective reactivity of 1-bromo-4-iodobutane is primarily governed by the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage in various chemical transformations.[1] This inherent difference in bond strength is the cornerstone of its utility as a versatile synthetic intermediate.

Bond Dissociation Energy

The energy required to homolytically cleave a chemical bond is a key indicator of its strength and, consequently, its reactivity. In the case of haloalkanes, the bond energy decreases down the group.[1]

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-Br | ~290 |

| C-I | ~228 |

| (Data for generic primary alkyl halides)[1] |

This lower bond energy for the C-I bond means that less energy is required to break it, leading to a faster reaction rate at the iodinated carbon under identical conditions.[2]

Leaving Group Ability

In nucleophilic substitution reactions, the facility with which a substituent can depart from the substrate is termed its "leaving group ability." Weaker bases are generally better leaving groups. Iodide (I⁻) is a weaker base than bromide (Br⁻), and therefore a better leaving group. This further contributes to the enhanced reactivity of the C-I bond in S(_N)2 reactions.

Selective Nucleophilic Substitution

The higher reactivity of the C-I bond allows for selective nucleophilic substitution at the C-4 position of 1-bromo-4-iodobutane, leaving the C-Br bond intact. This provides a straightforward route to 4-bromobutyl derivatives.

Quantitative Data from Analogous Systems

| Alkyl Halide | Nucleophile | Solvent | Relative Rate |

| 1-Iodobutane | NaN(_3) | Acetone | ~30 |

| 1-Bromobutane | NaN(_3) | Acetone | 1 |

(This data is illustrative of the general reactivity trend and not from a direct competitive reaction)

Experimental Protocols for Selective Substitution

This protocol describes the selective substitution of the iodide in 1-bromo-4-iodobutane with an azide nucleophile.

Materials:

-

1-Bromo-4-iodobutane

-

Sodium azide (NaN(_3))

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 1-bromo-4-iodobutane (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.1 eq) to the solution.

-

Heat the reaction mixture to 60°C and stir for 24 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-azido-4-bromobutane.

-

Purify the product by vacuum distillation or column chromatography.

This protocol details the selective synthesis of 4-bromo-1-methoxybutane via a Williamson ether synthesis.

Materials:

-

1-Bromo-4-iodobutane

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (CH(_2)Cl(_2))

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-bromo-4-iodobutane (1.0 eq) in methanol in a round-bottom flask.

-

Add a solution of sodium methoxide in methanol (1.1 eq) to the flask.

-

Stir the reaction mixture at room temperature.[3]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by adding deionized water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the resulting 4-bromo-1-methoxybutane by distillation.

Selective Grignard Reagent Formation

The formation of a Grignard reagent is another reaction that can be performed selectively at the more reactive C-I bond of 1-bromo-4-iodobutane. The general reactivity order for Grignard reagent formation from alkyl halides is R-I > R-Br > R-Cl. This allows for the preparation of 4-bromobutylmagnesium iodide, a useful intermediate for introducing a 4-bromobutyl group into a molecule.

Experimental Protocol for Selective Grignard Formation

Materials:

-

1-Bromo-4-iodobutane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet.

-

Place magnesium turnings (1.2 eq) in the flask.

-

Add a small crystal of iodine to the magnesium.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-4-iodobutane (1.0 eq) in the same anhydrous solvent.

-

Add a small portion of the 1-bromo-4-iodobutane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the onset of gentle reflux.

-

Once the reaction has started, add the remaining 1-bromo-4-iodobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.

-

The resulting grey-black solution of 4-bromobutylmagnesium iodide should be used immediately in the subsequent reaction step.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the selective reactions discussed.

Caption: Selective nucleophilic substitution at the C-I bond.

Caption: Workflow for selective Grignard reagent formation.

Conclusion

The differential reactivity of the C-I and C-Br bonds in 1-bromo-4-iodobutane makes it a highly valuable and versatile reagent in organic synthesis. By carefully selecting reaction conditions, chemists can achieve selective functionalization at the more labile C-I position, enabling the efficient construction of complex molecules. This guide provides the foundational knowledge and practical protocols for leveraging the unique properties of this important building block in research and development.

References

An In-depth Technical Guide to 1-Bromo-4-iodobutane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodobutane is a valuable hetero-bifunctional alkylating agent in organic synthesis, prized for the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive towards nucleophilic substitution than the carbon-bromine bond, allowing for selective and sequential functionalization. This property makes it a versatile building block in the synthesis of a wide array of organic molecules, including heterocyclic compounds, polymers, and pharmacologically active agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and a summary of its key applications.

Synonyms and Alternative Names

To ensure clarity and aid in literature searches, a comprehensive list of synonyms and identifiers for 1-Bromo-4-iodobutane is provided below.

| Identifier Type | Identifier |

| IUPAC Name | 1-bromo-4-iodobutane[1] |

| Systematic Name | Butane, 1-bromo-4-iodo- |

| CAS Number | 89044-65-5[1] |

| PubChem CID | 544364[1] |

| Other Names | 1-Iodo-4-bromobutane, 4-Bromobutyl iodide |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 1-Bromo-4-iodobutane.

| Property | Value | Source |

| Molecular Formula | C₄H₈BrI | PubChem[1] |

| Molecular Weight | 262.91 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 219.2 ± 8.0 °C at 760 mmHg (Predicted) | Guidechem |

| Density | 2.1 ± 0.1 g/cm³ (Predicted) | Guidechem |

| Refractive Index | 1.566 (Predicted) | Guidechem |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, acetone, and dichloromethane. | - |

Reactivity and Applications

The utility of 1-bromo-4-iodobutane stems from the differential reactivity of the C-I and C-Br bonds. The iodide is an excellent leaving group, making the C4 position highly susceptible to nucleophilic attack. The C-Br bond is less reactive and typically requires more forcing conditions for substitution. This allows for a stepwise approach to the synthesis of complex molecules.

A generalized reaction workflow is depicted below:

Caption: General reaction pathways for 1-Bromo-4-iodobutane.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving 1-bromo-4-iodobutane and its analogs. These protocols are provided as a guide and may require optimization for specific substrates and scales.

Synthesis of N-Substituted Pyrrolidines

This protocol details the synthesis of N-substituted pyrrolidines via a tandem nucleophilic substitution reaction, adapted from procedures for similar dihaloalkanes.

Reaction Scheme:

R-NH₂ + Br-(CH₂)₄-I → [R-NH₂-(CH₂)₄-I]⁺Br⁻ → N-R-pyrrolidine

Materials:

-

Primary amine (1.0 eq)

-

1-Bromo-4-iodobutane (1.1 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the primary amine, potassium carbonate, and acetonitrile.

-

Stir the suspension at room temperature for 10 minutes.

-

Add 1-bromo-4-iodobutane to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to yield the crude N-substituted pyrrolidine.

-

Purify the product by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of N-substituted pyrrolidines.

Grignard Reagent Formation and Reaction

This protocol describes the formation of the Grignard reagent from 1-bromo-4-iodobutane and its subsequent reaction with an electrophile. The iodine atom will preferentially react with magnesium.

Reaction Scheme:

Br-(CH₂)₄-I + Mg → Br-(CH₂)₄-MgI Br-(CH₂)₄-MgI + E⁺ → Br-(CH₂)₄-E

Materials:

-

Magnesium turnings (1.2 eq)

-

Anhydrous diethyl ether or THF

-

1-Bromo-4-iodobutane (1.0 eq)

-

Electrophile (e.g., aldehyde, ketone, CO₂)

Procedure:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (nitrogen or argon).

-

Add magnesium turnings to the flask.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

Prepare a solution of 1-bromo-4-iodobutane in anhydrous ether in the dropping funnel.

-

Add a small portion of the 1-bromo-4-iodobutane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If not, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once initiated, add the remaining 1-bromo-4-iodobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture for an additional 30-60 minutes.

-

Cool the Grignard reagent in an ice bath and add a solution of the electrophile in anhydrous ether dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

Caption: Experimental workflow for Grignard reagent formation and reaction.

Safety Information

1-Bromo-4-iodobutane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing vapors. Use only outdoors or in a well-ventilated area.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

1-Bromo-4-iodobutane is a highly useful and versatile reagent in organic synthesis, particularly for the construction of molecules requiring sequential functionalization. Its differential reactivity allows for controlled, stepwise reactions, making it an important tool for medicinal chemists and researchers in drug development. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this valuable chemical intermediate.

References

Technical Guide: Physicochemical Properties of 1-Bromo-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodobutane is a bifunctional haloalkane, a class of compounds that serves as a versatile building block in organic synthesis. Its distinct halogen termini, a bromine and an iodine atom, allow for selective sequential reactions, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. An accurate understanding of its fundamental physicochemical properties, such as boiling point and density, is crucial for its effective use in laboratory and industrial settings, informing decisions on reaction conditions, purification methods, and process scale-up.

This technical guide provides a summary of the available data on the boiling point and density of 1-Bromo-4-iodobutane. Due to a lack of experimentally determined values in the current body of scientific literature, this guide presents computationally predicted data. Furthermore, it outlines detailed, standardized experimental protocols for the determination of these properties for liquid compounds, which can be applied to 1-Bromo-4-iodobutane.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C4H8BrI | PubChem[1] |

| Molecular Weight | 262.91 g/mol | PubChem[1] |

| Boiling Point | Not Experimentally Determined | |

| Density | Not Experimentally Determined | |

| XLogP3-AA (Computed) | 3 | PubChem[1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the boiling point and density of a liquid compound such as 1-Bromo-4-iodobutane.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] Two common methods for its determination are the Thiele tube method for small sample volumes and simple distillation for larger quantities.[2][3]

1. Thiele Tube Method

This method is suitable for determining the boiling point of a small amount of liquid.[3]

-

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

-

-

Procedure:

-

Place a small amount of 1-Bromo-4-iodobutane into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.[3]

-

Attach the test tube to the thermometer.

-

Place the thermometer and test tube assembly into the Thiele tube containing mineral oil.[3]

-

Gently heat the side arm of the Thiele tube.[3]

-

Observe a steady stream of bubbles emerging from the capillary tube as the liquid heats up and surpasses its boiling point.[3]

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

-

2. Simple Distillation Method

For larger volumes, the boiling point can be determined during purification by simple distillation.[2]

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

-

-

Procedure:

-

Place a volume of 1-Bromo-4-iodobutane (typically >5 mL) and boiling chips into the distillation flask.

-

Assemble the distillation apparatus.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the distillation flask.

-

Record the temperature at which a stable ring of condensing vapor is established and the first drops of distillate are collected in the receiving flask. This temperature is the boiling point.

-

It is important to also record the atmospheric pressure at the time of the measurement, as boiling point is dependent on pressure.[2]

-

Determination of Density

The density of a liquid is its mass per unit volume.[4]

-

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Beaker

-

-

Procedure:

-

Measure the mass of a clean, dry beaker using an analytical balance.[5]

-

Transfer a known volume of 1-Bromo-4-iodobutane into the beaker. For more accurate volume measurement, a graduated cylinder or a pycnometer should be used.

-

Measure the combined mass of the beaker and the liquid.[5]

-

Subtract the mass of the empty beaker from the combined mass to determine the mass of the liquid.[5]

-

Calculate the density by dividing the mass of the liquid by its volume.[4]

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a haloalkane like 1-Bromo-4-iodobutane, which is a common application for such compounds.

Caption: Generalized workflow for the synthesis and purification of 1-Bromo-4-iodobutane.

References

- 1. 1-Bromo-4-iodobutane | C4H8BrI | CID 544364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homesciencetools.com [homesciencetools.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Structure and Utility of 1-Bromo-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-iodobutane is a valuable hetero-bifunctional four-carbon building block in organic synthesis, prized for its differential reactivity of the bromine and iodine substituents. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis via a Finkelstein reaction from 1,4-dibromobutane are presented, alongside a key application in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The strategic utility of this compound in the development of novel pharmaceuticals and diagnostic agents is highlighted through structured data and logical workflows.

Core Structural and Physicochemical Properties

1-Bromo-4-iodobutane (C₄H₈BrI) is a linear alkyl halide featuring a bromine atom at one terminus and an iodine atom at the other. This structural arrangement is key to its synthetic versatility, as the carbon-iodine bond is significantly more reactive towards nucleophilic substitution than the carbon-bromine bond. This allows for selective functionalization at the iodo-substituted position, leaving the bromo- group available for subsequent transformations.

Table 1: Physicochemical Properties of 1-Bromo-4-iodobutane

| Property | Value | Reference |

| Molecular Formula | C₄H₈BrI | --INVALID-LINK-- |

| Molecular Weight | 262.91 g/mol | --INVALID-LINK-- |

| CAS Number | 89044-65-5 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 2.18 g/mL | [1] |

| Boiling Point | 246-248 °C | [1] |

| Refractive Index | 1.555-1.557 | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Bromo-4-iodobutane, which are essential for its identification and characterization. The data is compiled from analogous compounds and spectral database information.

Table 2: Predicted ¹H NMR Spectroscopic Data for 1-Bromo-4-iodobutane (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.41 | Triplet | 2H | -CH₂-Br |

| ~3.20 | Triplet | 2H | -CH₂-I |

| ~2.05 | Quintet | 2H | -CH₂-CH₂-Br |

| ~1.90 | Quintet | 2H | -CH₂-CH₂-I |

Table 3: Predicted ¹³C NMR Spectroscopic Data for 1-Bromo-4-iodobutane (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~33.5 | -CH₂-Br |

| ~33.0 | -CH₂-CH₂-Br |

| ~30.5 | -CH₂-CH₂-I |

| ~6.5 | -CH₂-I |

Table 4: Key Infrared (IR) Absorption Bands for 1-Bromo-4-iodobutane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretch | Alkane |

| 1465-1430 | C-H bend | Alkane |

| 640-550 | C-Br stretch | Bromoalkane |

| 590-485 | C-I stretch | Iodoalkane |

Table 5: Major Mass Spectrometry Fragmentation Peaks for 1-Bromo-4-iodobutane

| m/z | Proposed Fragment | Notes |

| 262/264 | [C₄H₈BrI]⁺ (M⁺) | Molecular ion peak with isotopic pattern for Bromine. |

| 183/185 | [C₄H₈Br]⁺ | Loss of Iodine radical. |

| 135 | [C₄H₈I]⁺ | Loss of Bromine radical. |

| 55 | [C₄H₇]⁺ | Base peak, loss of both halogens.[2] |

Experimental Protocols

Synthesis of 1-Bromo-4-iodobutane from 1,4-Dibromobutane

This procedure details the synthesis of 1-Bromo-4-iodobutane from the readily available starting material 1,4-dibromobutane via a Finkelstein reaction. The reaction selectively substitutes one bromine atom with an iodine atom.[3][4]

Materials:

-

1,4-Dibromobutane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bisulfite solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide (1.1 equivalents) in anhydrous acetone.

-

To this solution, add 1,4-dibromobutane (1.0 equivalent).

-

Attach a reflux condenser to the flask and heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide). Maintain reflux for 20-30 minutes.[3]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Remove the precipitated sodium bromide by filtration.

-

Concentrate the filtrate using a rotary evaporator to remove the majority of the acetone.

-

To the residue, add 50 mL of water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with a saturated aqueous sodium bisulfite solution (2 x 20 mL) to remove any traces of iodine.[3]

-

Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.[3]

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-Bromo-4-iodobutane.

-

Purify the crude product by vacuum distillation to obtain the pure 1-Bromo-4-iodobutane.

Application in Radiopharmaceutical Synthesis

1-Bromo-4-iodobutane is a key precursor in the synthesis of various radiolabeled molecules for PET imaging. Its differential reactivity allows for the introduction of a four-carbon chain which can then be functionalized with a positron-emitting radionuclide, such as Fluorine-18.

Logical Workflow for the Synthesis of a [¹⁸F]Fluorinated PET Tracer Precursor

The following diagram illustrates the logical workflow for the synthesis of a key intermediate for PET tracers, starting from 1-bromo-4-iodobutane. This involves the selective reaction at the more labile iodo-position, followed by functional group manipulation to prepare for the introduction of the radioisotope.

Caption: Synthetic pathway from 1-Bromo-4-iodobutane to a protected [¹⁸F]fluorinated amine.

Conclusion

1-Bromo-4-iodobutane is a highly adaptable and valuable reagent for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined structure and predictable differential reactivity provide a reliable platform for the construction of complex molecular architectures. The detailed spectroscopic data and experimental protocols provided in this guide serve as a critical resource for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors. Its application in the synthesis of PET imaging agents underscores its importance in the development of advanced diagnostic tools.

References

- 1. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1-Bromo-4-iodobutane | C4H8BrI | CID 544364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry-online.com [chemistry-online.com]

- 4. Reaction of Sodium Iodide with Bromobutane Isomers [chemedx.org]

Methodological & Application

Synthesis of 1-Bromo-4-iodobutane from Tetrahydrofuran: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide a comprehensive guide for the synthesis of 1-bromo-4-iodobutane, a valuable bifunctional alkylating agent, starting from tetrahydrofuran (THF). This two-step synthetic route is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing this versatile chemical intermediate. The protocol includes detailed experimental procedures, quantitative data, and characterization of the final product.

Introduction

1-Bromo-4-iodobutane is a key building block in organic synthesis, particularly in the construction of complex molecules where the differential reactivity of the carbon-bromine and carbon-iodine bonds can be exploited for sequential functionalization. The synthesis commences with the acid-catalyzed ring-opening of tetrahydrofuran to yield an intermediate, 1,4-dibromobutane. This is followed by a selective mono-halogen exchange via a Finkelstein reaction to afford the desired 1-bromo-4-iodobutane.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 1-bromo-4-iodobutane from tetrahydrofuran.